molecular formula C14H10N4S B2838212 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine CAS No. 314033-42-6

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine

Katalognummer: B2838212
CAS-Nummer: 314033-42-6
Molekulargewicht: 266.32
InChI-Schlüssel: JKOUMOAEKUEVHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is C14H10N4S, which features a unique structural arrangement conducive to various biological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant activity against various strains of bacteria, including Mycobacterium tuberculosis.

Case Study: Mycobacterium tuberculosis Inhibition

A study identified novel inhibitors based on the benzothiazole scaffold through high-throughput screening against M. tuberculosis. The compound demonstrated bactericidal activity with a minimal inhibitory concentration (MIC) of approximately 7.9 μM against a specific strain of M. tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μM)Cytotoxicity (IC50 μM)
AM. tuberculosis7.9>100
BGram-positive bacteria34<75
CGram-negative bacteria29>100

Anticancer Potential

The compound also shows promise in anticancer research. Studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Cell Line Studies

In vitro studies on HepG2 liver cancer cells revealed that modifications to the benzothiazole structure enhanced cytotoxicity while maintaining selectivity against non-cancerous cells .

Table 2: Anticancer Activity of Modified Benzothiazoles

CompoundCell LineIC50 (μM)Mechanism of Action
DHepG240Apoptosis induction
EMCF7 (Breast)25Cell cycle arrest
FA549 (Lung)30Inhibition of proliferation

Drug Development and Optimization

The structural characteristics of this compound make it an excellent candidate for further drug development. The compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and reduced toxicity.

Case Study: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzothiazole derivatives identified key substituents that enhance biological activity while minimizing side effects. For instance, adding halogen groups at specific positions on the benzothiazole ring significantly improved potency against bacterial strains .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on ActivityObservations
Halogen substitutionIncreased potencyEnhanced binding affinity
MethylationReduced cytotoxicityMaintained antimicrobial activity
Hydroxyl groupVariable effectDependent on position

Biologische Aktivität

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is a heterocyclic compound notable for its complex structure, which integrates benzoimidazole and benzothiazole moieties. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial research.

The molecular formula of this compound is C14H10N4SC_{14}H_{10}N_{4}S, with a molecular weight of 266.32 g/mol. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its reactivity and potential for further functionalization.

Biological Activities

Research has demonstrated that this compound possesses several key biological activities:

Antitumor Activity

The compound has shown promising antitumor effects in various studies. For instance, it was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M depending on the cell line and assay format used (2D vs. 3D) .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5492.12 ± 0.21 μM4.01 ± 0.95 μM
HCC8275.13 ± 0.97 μM7.02 ± 3.25 μM
NCI-H3580.85 ± 0.05 μM1.73 ± 0.01 μM

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various bacterial strains, comparable to standard antibiotics. It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameNotable Activity
Benzothiazole derivativesAntimicrobial
Benzimidazole derivativesAntiparasitic
5-(Benzo[d]thiazol-2-yl)-6-(arylpyrimidine)Exhibits unique pharmacological profiles

The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD). The compound binds to TrmD, inhibiting its function and subsequently disrupting protein synthesis in bacteria, which leads to a halt in bacterial growth and reproduction .

Case Studies

A study focusing on the structural activity relationship (SAR) of similar compounds highlighted that modifications in the benzothiazole or benzimidazole moieties significantly affect biological activity . For example, compounds lacking specific substituents exhibited reduced efficacy against viral infections like Hepatitis B virus (HBV), suggesting that structural integrity is crucial for maintaining biological potency .

Eigenschaften

IUPAC Name

6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOUMOAEKUEVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.